N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes an indenoquinoline core fused with a cyclohexanamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine typically involves multi-step organic reactions. One common method includes the condensation of indenoquinoline derivatives with cyclohexanamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a variety of functionalized indenoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indeno[1,2-b]quinoxaline derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Indeno[1,2-b]quinoline derivatives: These compounds have a similar indenoquinoline core but may have different substituents or functional groups.
Uniqueness
N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine is unique due to its specific combination of an indenoquinoline core with a cyclohexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C22H20N2 |
---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-cyclohexylindeno[1,2-b]quinolin-11-imine |
InChI |
InChI=1S/C22H20N2/c1-2-9-16(10-3-1)23-21-17-11-5-6-12-18(17)22-19(21)14-15-8-4-7-13-20(15)24-22/h4-8,11-14,16H,1-3,9-10H2 |
InChI-Schlüssel |
QQWAGDQMBQSEFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N=C2C3=CC=CC=C3C4=NC5=CC=CC=C5C=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.